molecular formula C17H15Cl2FN2O3S B3664871 2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3664871
M. Wt: 417.3 g/mol
InChI Key: RZCNGMBUAUZLDU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro, fluorophenyl, and pyrrolidinylsulfonyl groups attached to a benzamide core. Its molecular formula is C18H17Cl2FN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.

    Chlorination: The amine is then subjected to chlorination to introduce the dichloro groups.

    Sulfonylation: The next step involves the sulfonylation of the intermediate with a suitable sulfonyl chloride to introduce the pyrrolidinylsulfonyl group.

    Coupling Reaction: Finally, the fluorophenyl group is introduced through a coupling reaction with the intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, it functions as a competitive inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid. By binding to the active site of autotaxin, the compound prevents the substrate from accessing the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-fluorophenyl)benzamide
  • 2,4-dichloro-N-(3-fluorophenyl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit autotaxin with high specificity makes it a valuable tool in biochemical research and a potential therapeutic candidate.

Properties

IUPAC Name

2,4-dichloro-N-(3-fluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2O3S/c18-14-10-15(19)16(26(24,25)22-6-1-2-7-22)9-13(14)17(23)21-12-5-3-4-11(20)8-12/h3-5,8-10H,1-2,6-7H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNGMBUAUZLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC(=CC=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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